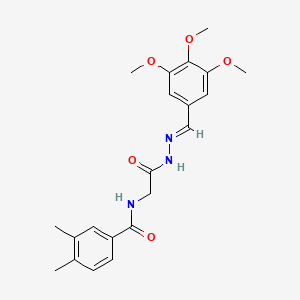

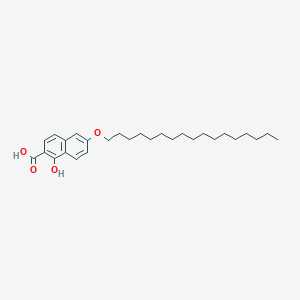

![molecular formula C14H13N5O3 B2709594 N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396677-57-8](/img/structure/B2709594.png)

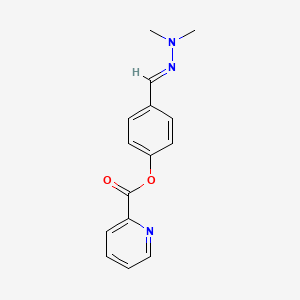

N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes . The new compounds are synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazole compounds are often synthesized via aromatic nucleophilic substitution . They can also be synthesized by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes, with ethyl chloroacetate .Physical And Chemical Properties Analysis

Triazole compounds are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They are capable of binding in the biological system with a variety of enzymes and receptors .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, due to its complex structure, finds its applications mainly in the realm of chemical synthesis and the development of heterocyclic compounds. Research by Hassan et al. (2014) and Riyadh (2011) has demonstrated the synthesis and characterization of related pyrazole and pyrazolopyrimidine derivatives, highlighting the utility of such compounds in creating new chemical entities with potential biological activities. These synthesized compounds were established based on various analytical techniques, including IR, MS, 1H-NMR, and 13C-NMR, underscoring their importance in medicinal chemistry and drug discovery efforts (Hassan, Hafez, & Osman, 2014) (Riyadh, 2011).

Cytotoxicity and Antimicrobial Activity

The cytotoxicity and antimicrobial activities of compounds similar to this compound have been a significant area of research. Studies have shown that certain pyrazole and pyrazolopyrimidine derivatives exhibit in vitro cytotoxic activity against various cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential as therapeutic agents in cancer treatment. Additionally, antimicrobial activities of these compounds have been evaluated, with some showing promising results against pathogenic strains of bacteria and fungi, indicating their potential use in treating infectious diseases (Hassan, Hafez, & Osman, 2014) (El-Agrody et al., 2000).

Antiviral and Anticonvulsant Potential

Further investigations into the derivatives of this compound have explored their antiviral and anticonvulsant potentials. For example, certain benzamide-based 5-aminopyrazoles and their fused heterocycles have shown significant anti-influenza A virus activities, particularly against the H5N1 subtype, suggesting their potential application in antiviral therapies (Hebishy, Salama, & Elgemeie, 2020). Additionally, triazolo[4,3-a]pyrazines have been synthesized and tested for their anticonvulsant activity, with some showing potent effects against seizures, indicating their potential in epilepsy treatment (Kelley et al., 1995).

Mecanismo De Acción

Target of Action

N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound that belongs to the 1,2,3-triazole class of compounds . These compounds are known to interact with a variety of enzymes and receptors in the biological system

Mode of Action

The mode of action of this compound involves its interaction with its targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This interaction results in changes in the enzyme’s activity, which can lead to various downstream effects.

Biochemical Pathways

1,2,3-triazoles are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Result of Action

It is known that 1,2,3-triazoles have shown various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors .

Direcciones Futuras

There is ongoing research into the synthesis and pharmacological activities of triazole derivatives . This includes the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-8-7-19-12(14(21)15-8)11(17-18-19)13(20)16-9-5-3-4-6-10(9)22-2/h3-7H,1-2H3,(H,15,21)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJAGDAXDAPUQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

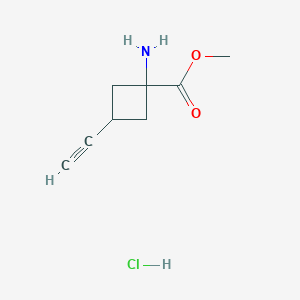

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2709513.png)

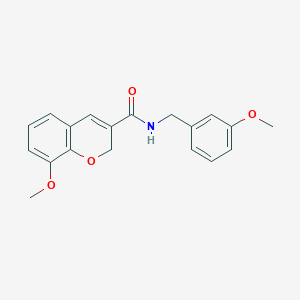

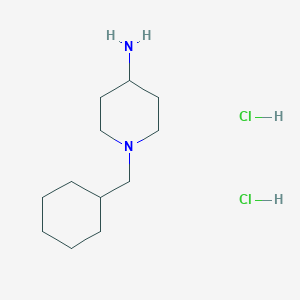

![N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2709519.png)

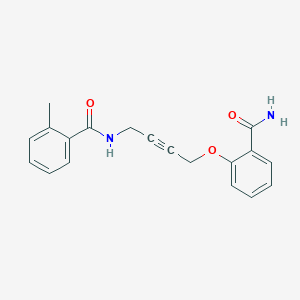

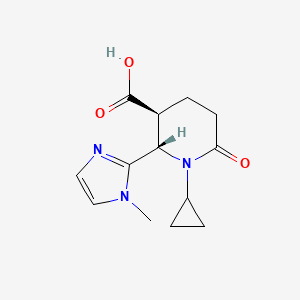

![ethyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2709525.png)

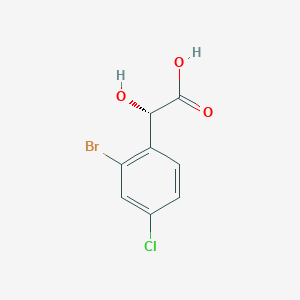

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2709526.png)